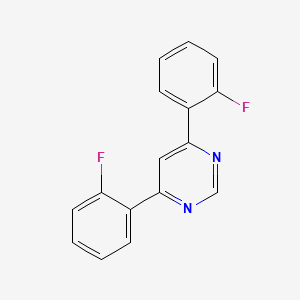

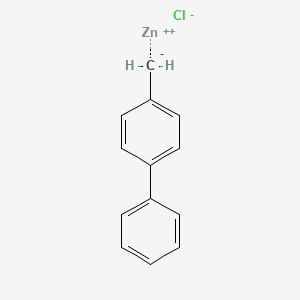

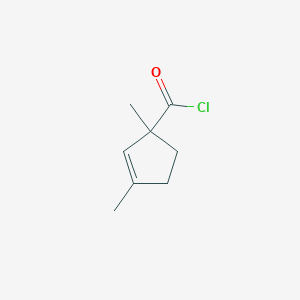

![molecular formula C12H6ClN3O3S2 B13968025 3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide CAS No. 600122-20-1](/img/structure/B13968025.png)

3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- involves several steps. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired product . Another method involves the condensation of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline in the presence of triethylamine . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of the compound.

Chemical Reactions Analysis

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amino groups, using reagents such as hydrogen gas in the presence of a catalyst.

Scientific Research Applications

Mechanism of Action

The mechanism of action of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- involves its interaction with the STING protein. Upon binding to STING, the compound induces a conformational change in the protein, leading to the activation of downstream signaling pathways such as the IRF and NF-κB pathways. This results in the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .

Comparison with Similar Compounds

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- can be compared with other benzothiophene derivatives, such as:

Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

Zileuton: A leukotriene synthesis inhibitor used in the management of asthma.

Sertaconazole: An antifungal agent used in the treatment of skin infections. What sets BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- apart is its unique STING-agonistic activity, which makes it a promising candidate for cancer immunotherapy.

Properties

CAS No. |

600122-20-1 |

|---|---|

Molecular Formula |

C12H6ClN3O3S2 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

3-chloro-N-(5-nitro-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C12H6ClN3O3S2/c13-9-6-3-1-2-4-7(6)20-10(9)11(17)15-12-14-5-8(21-12)16(18)19/h1-5H,(H,14,15,17) |

InChI Key |

MINQMXCUJQNIEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

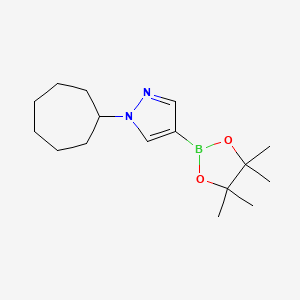

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)

![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)